4-[(2-Fluorophenoxy)methyl]benzenethiol
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Overview
Description
The compound with the identifier “4-[(2-Fluorophenoxy)methyl]benzenethiol” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Fluorophenoxy)methyl]benzenethiol involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of similar compounds often involves multi-step organic synthesis, including the use of specific reagents and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental controls. The exact methods would depend on the specific chemical structure and desired application of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-[(2-Fluorophenoxy)methyl]benzenethiol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions depend on the functional groups present in the compound and the reagents used.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new functional groups on the compound .
Scientific Research Applications
4-[(2-Fluorophenoxy)methyl]benzenethiol has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a probe to study biological processes or as a potential therapeutic agent. In medicine, this compound could be investigated for its pharmacological properties and potential use in drug development. In industry, it may be used in the production of specialty chemicals or materials .
Mechanism of Action
The mechanism of action of 4-[(2-Fluorophenoxy)methyl]benzenethiol involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the nature of the compound and its targets. Detailed studies on the mechanism of action would involve biochemical assays and molecular modeling to identify the key interactions and pathways involved .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-[(2-Fluorophenoxy)methyl]benzenethiol can be identified based on their chemical structure and properties. These compounds may share similar functional groups or structural motifs, leading to comparable chemical and biological activities .
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. Compared to similar compounds, it may exhibit distinct reactivity, stability, or biological activity, making it valuable for specific applications in research and industry.
Conclusion
This compound is a compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable tool for studying chemical reactions, biological processes, and potential therapeutic applications. Further research and development are needed to fully explore and utilize the potential of this compound.
Properties
IUPAC Name |
4-[(2-fluorophenoxy)methyl]benzenethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FOS/c14-12-3-1-2-4-13(12)15-9-10-5-7-11(16)8-6-10/h1-8,16H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGGRUFDETWGKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)S)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)S)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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